molecular formula C22H41N5 B13096507 (Z)-5-(9-Octadecenyl)pyrimidine-2,4,6-triamine CAS No. 94087-82-8

(Z)-5-(9-Octadecenyl)pyrimidine-2,4,6-triamine

Cat. No.: B13096507
CAS No.: 94087-82-8
M. Wt: 375.6 g/mol
InChI Key: ANCABTZYMUVLBC-KTKRTIGZSA-N
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Description

(Z)-5-(9-Octadecenyl)pyrimidine-2,4,6-triamine is a pyrimidine derivative characterized by a central pyrimidine-2,4,6-triamine core substituted at the 5-position with a (Z)-9-octadecenyl chain.

Properties

CAS No.

94087-82-8

Molecular Formula

C22H41N5

Molecular Weight

375.6 g/mol

IUPAC Name

5-[(Z)-octadec-9-enyl]pyrimidine-2,4,6-triamine

InChI

InChI=1S/C22H41N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(23)26-22(25)27-21(19)24/h9-10H,2-8,11-18H2,1H3,(H6,23,24,25,26,27)/b10-9-

InChI Key

ANCABTZYMUVLBC-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC1=C(N=C(N=C1N)N)N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC1=C(N=C(N=C1N)N)N

Origin of Product

United States

Biological Activity

(Z)-5-(9-Octadecenyl)pyrimidine-2,4,6-triamine is a compound that has gained attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H41N5
  • Molar Mass : 381.68 g/mol
  • CAS Number : 28872-01-7
  • Density : 850 kg/m³ at 20°C
  • Solubility : 73 mg/L in water at 23°C
  • pKa : 7.1 at 20°C

Synthesis

The synthesis of (Z)-5-(9-Octadecenyl)pyrimidine-2,4,6-triamine typically involves the reaction of pyrimidine derivatives with long-chain fatty amines. The presence of the unsaturated fatty acid chain (9-octadecenoic acid) contributes to the compound's unique properties, including its amphiphilic nature, which is crucial for biological interactions.

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. A study on similar compounds demonstrated their effectiveness against various bacterial strains, suggesting that (Z)-5-(9-Octadecenyl)pyrimidine-2,4,6-triamine may possess similar properties. The mechanism is thought to involve disruption of bacterial cell membranes due to the amphiphilic nature of the compound .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that (Z)-5-(9-Octadecenyl)pyrimidine-2,4,6-triamine may modulate immune responses and could be beneficial in treating inflammatory diseases .

Cytotoxicity and Cancer Research

Preliminary studies indicate that (Z)-5-(9-Octadecenyl)pyrimidine-2,4,6-triamine may exhibit cytotoxic effects against certain cancer cell lines. The exact mechanism remains under investigation, but it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .

Case Studies

  • In Vivo Studies on Pregnancy Interception
    A series of studies on related pyrimidine derivatives demonstrated their effectiveness in pregnancy interception in animal models. Compounds showed up to 100% effectiveness at specific dosages, indicating potential applications in reproductive health .
  • Inflammatory Disease Models
    In a model of systemic lupus erythematosus (SLE), similar compounds were shown to reduce disease severity by modulating immune responses. This highlights the potential for (Z)-5-(9-octadecenyl)pyrimidine-2,4,6-triamine in treating autoimmune conditions .
  • Cancer Cell Line Studies
    Research on related triaminopyrimidine compounds has shown promising results in inhibiting the growth of various cancer cell lines. These findings suggest that further exploration of (Z)-5-(9-octadecenyl)pyrimidine-2,4,6-triamine could lead to new therapeutic strategies against cancer .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research indicates that compounds similar to (Z)-5-(9-octadecenyl)pyrimidine-2,4,6-triamine can act as small molecule inhibitors of specific proteins involved in inflammatory responses. For instance, studies have shown that inhibitors targeting the SLC15A4 protein can modulate immune responses and have therapeutic potential in treating autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis . The structural features of (Z)-5-(9-octadecenyl)pyrimidine-2,4,6-triamine may enhance its efficacy in these applications due to its ability to interact with biological targets effectively.

Anticancer Activity
The compound's triamine structure is reminiscent of other biologically active molecules that exhibit anticancer properties. The pyrimidine core can facilitate interactions with nucleic acids or proteins involved in cell proliferation and apoptosis. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells, making (Z)-5-(9-octadecenyl)pyrimidine-2,4,6-triamine a candidate for further investigation in cancer therapeutics .

Materials Science

Polymeric Applications
The unique chemical structure of (Z)-5-(9-octadecenyl)pyrimidine-2,4,6-triamine allows it to be incorporated into polymeric materials. Its functional groups can enhance the properties of coatings and adhesives. For example, amidine complexes derived from similar compounds have been shown to improve the performance of silane functional polymers used in curable coating compositions . This suggests that (Z)-5-(9-octadecenyl)pyrimidine-2,4,6-triamine could be explored for developing advanced materials with tailored properties.

Nanotechnology
The compound's ability to form stable complexes with metal ions could make it useful in nanotechnology applications. By modifying its structure or combining it with nanoparticles, researchers can create hybrid materials with enhanced electrical or optical properties. These materials could be used in sensors or electronic devices .

Agricultural Chemistry

Pesticidal Activity
Compounds structurally related to (Z)-5-(9-octadecenyl)pyrimidine-2,4,6-triamine have been investigated for their pesticidal properties. The long-chain fatty acid component may enhance the bioavailability and effectiveness of these compounds as agrochemicals. Studies indicate that similar amines can act as growth regulators or pest repellents in agricultural settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent Key Structural Features Melting Point Synthetic Method Reported Applications References
(Z)-5-(9-Octadecenyl)pyrimidine-2,4,6-triamine (Z)-9-Octadecenyl chain (C18:1) Long unsaturated alkyl chain (Z-configuration) Not reported Not explicitly detailed (inferred: coupling/alkylation) Potential antimicrobial or RNA-targeting agent (speculative)
5-(2-Aminoethyl)pyrimidine-2,4,6-triamine (Ligand 6) 2-Aminoethyl Short polar alkyl chain >230°C Ethanol/ethylene glycol reflux, column chromatography Myotonic dystrophy RNA-targeting ligand
(E)-5-(Phenyldiazenyl)pyrimidine-2,4,6-triamine Phenyldiazenyl (E-configuration) Aromatic azo group Yellow solid (mp not specified) Diazotization and coupling with aniline Antimalarial (Plasmodium DHFR studies)
5-(Imidazo[4,5-b]indol-2-yl)pyrimidine-2,4,6-triamine (Compound 7) Imidazoindolyl Heterocyclic fused ring system Not reported Reflux with guanidine hydrochloride/K₂CO₃ Antimicrobial screening
N⁶-Methyl-N⁶-(3,4,5-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamine Bicyclic pyrido-pyrimidine core Fluorinated aryl substituent Not reported Multi-step alkylation and coupling Dihydrofolate reductase (DHFR) inhibitor

Key Comparative Insights:

Substituent Effects on Physicochemical Properties: The (Z)-9-octadecenyl chain confers high lipophilicity, likely improving lipid bilayer penetration compared to polar aminoethyl (Ligand 6) or aromatic (phenyldiazenyl) substituents . Shorter alkyl chains (e.g., 2-aminoethyl in Ligand 6) result in higher melting points (>230°C) due to stronger intermolecular hydrogen bonding, whereas longer alkenyl chains may reduce crystallinity .

Biological Activity and Target Specificity: Ligand 6 and related analogues bind RNA in myotonic dystrophy, leveraging their polar substituents for solubility in aqueous environments . Antimicrobial activity in compound 7 is attributed to the imidazoindolyl group, suggesting that substituent electronic properties (e.g., π-π stacking) influence efficacy .

Synthetic Methodologies: Shorter-chain pyrimidine derivatives (e.g., Ligand 6) are synthesized via straightforward alkylation in ethanol/ethylene glycol , while the target compound’s long alkenyl chain may require specialized coupling agents or phase-transfer catalysts.

Configuration-Specific Effects: The Z-configuration in the target compound’s alkenyl chain may induce steric hindrance, affecting binding to hydrophobic pockets compared to E-isomers or saturated chains.

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